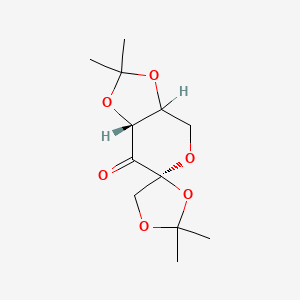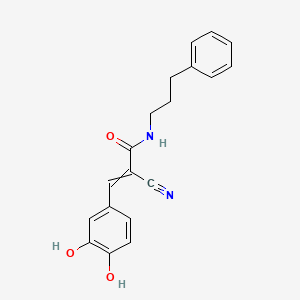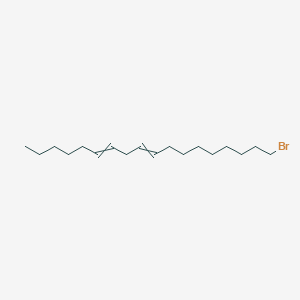
trans-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)styrene
Übersicht
Beschreibung
Trans-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)styrene is a useful research compound. Its molecular formula is C14H19BO2 and its molecular weight is 230.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality trans-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)styrene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)styrene including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization : This compound is often used as a raw substitute material in the synthesis of other complex molecules. For example, it has been utilized in the synthesis of 4-substituted pyrazoles, characterized by FT-IR, NMR, and MS spectroscopies, and confirmed by X-ray diffraction (Liao et al., 2022).
Crystal Structure and Vibrational Properties Studies : The compound's derivatives are synthesized and their structures characterized by spectroscopy and X-ray diffraction. Density functional theory (DFT) calculations are performed for comparative analysis of spectroscopic data and geometrical parameters (Wu et al., 2021).
Luminescent Properties in Polymers : It is used in the synthesis of luminescent copolymers, displaying emission peaks in the UV-visible spectrum, which have potential applications in photoluminescence (Cheon et al., 2005).
Application in Fluorescent Probes : Derivatives of this compound have been designed to detect hydrogen peroxide in living cells, indicating its utility in biological and chemical sensing applications (Nie et al., 2020).
Use in Organic Light-Emitting Diodes (OLEDs) : This compound has been incorporated into novel pyrene-based molecules showing potential as blue-emitting materials in OLEDs (Hu et al., 2010).
Structural Versatility in Crystal Formation : The compound shows a range of structural versatility, forming different polymorphs and co-crystals, which are studied using X-ray diffraction and differential scanning calorimetry (Batsanov et al., 2012).
Electron Transport Material Synthesis : It is used in the synthesis of electron transport materials, highlighting its role in the development of electronic devices (Xiangdong et al., 2017).
Boronate-Based Fluorescence Probes : The compound is used in synthesizing boronate ester fluorescence probes for detecting hydrogen peroxide, demonstrating its application in chemical sensing and diagnostics (Lampard et al., 2018).
Eigenschaften
IUPAC Name |
4,4,5,5-tetramethyl-2-(2-phenylethenyl)-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BO2/c1-13(2)14(3,4)17-15(16-13)11-10-12-8-6-5-7-9-12/h5-11H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARAINKADEARZLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Styrylboronic acid pinacol ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



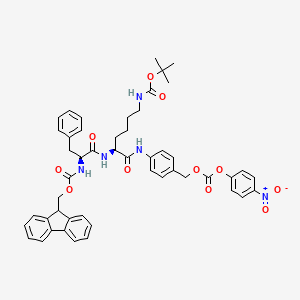
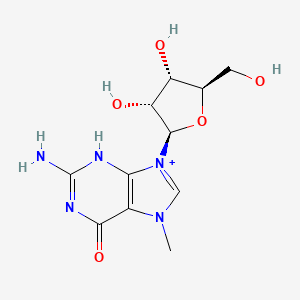
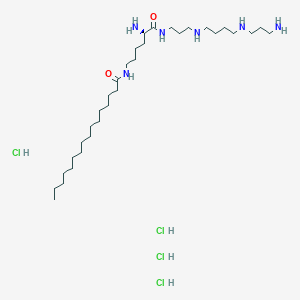


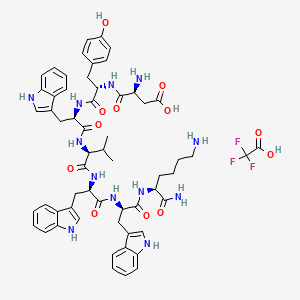
![(E)-4-[3,4'-dihydroxy-6'-(hydroxymethyl)-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-7'-yl]but-3-en-2-one](/img/structure/B8081567.png)
![6-Bromo-2-methylimidazo[1,2-a]pyrazine hydrobromide](/img/structure/B8081575.png)
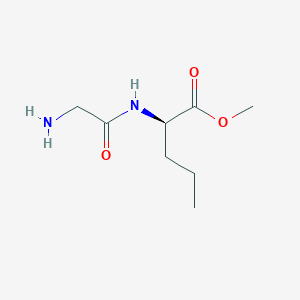
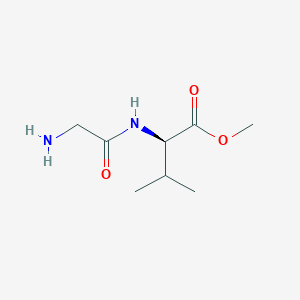
![1-[2-Methylsulfanyl-1-(2-pentoxyphenyl)ethenyl]imidazole hydrochloride](/img/structure/B8081597.png)
